molecular formula C18H17BrFN5O2S B2405427 N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223823-35-5

N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No. B2405427
M. Wt: 466.33
InChI Key: UYRUCAZIYMIBMV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activity

  • A study focused on the synthesis of fluorobenzo[b]pyran derivatives, which demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential applications in cancer treatment (Hammam et al., 2005).

Antimicrobial Activity

  • Research on substituted 2-aminobenzothiazoles derivatives revealed good to moderate activity against selected bacterial and fungal strains, highlighting the compound's potential as a base for developing new antimicrobial agents (Anuse et al., 2019).

  • Another study synthesized thienopyrimidine linked rhodanine derivatives, which showed significant antibacterial potency against various bacterial strains, including E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial properties (Kerru et al., 2019).

Synthesis and Biological Evaluation

  • A publication discussed the synthesis of fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, aiming to study peripheral benzodiazepine receptors, suggesting potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).

Analgesic and Antiparkinsonian Activities

  • Synthesis of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine led to compounds showing good analgesic and antiparkinsonian activities, comparable to reference drugs Valdecoxib and Benzatropine, indicating potential therapeutic applications (Amr et al., 2008).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable scientific database for more accurate and detailed information. It’s also important to note that handling chemicals should always be done following appropriate safety protocols.


properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN5O2S/c19-11-4-5-13(12(20)8-11)22-14(26)9-25-10-21-16-15(17(25)27)28-18(23-16)24-6-2-1-3-7-24/h4-5,8,10H,1-3,6-7,9H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRUCAZIYMIBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

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